N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride in the presence of a base to yield the desired oxadiazole derivative . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding amine derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cellular processes in bacteria and cancer cells . Additionally, it can interact with cell membranes, altering their permeability and leading to cell death .
Comparison with Similar Compounds
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other similar compounds, such as:
- **N-(5-
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26-13-4-2-3-12(9-13)17-20-21-18(25-17)19-16(22)11-5-6-14-15(10-11)24-8-7-23-14/h2-6,9-10H,7-8H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQITDFYMRHWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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